1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-(methanesulfonamido)phenyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-20(18,19)15-12-7-5-11(6-8-12)14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFJMFSOJJAPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methanesulfonamide group: This step often involves the reaction of the cyclohexane derivative with methanesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid is a chemical compound featuring a cyclohexane ring, a carboxylic acid group, and a methanesulfonamide group attached to a para-substituted aniline moiety. It has a molecular formula of C13H17NO3S and a molecular weight of approximately 273.35 g/mol.
Scientific Research Applications
This compound is valuable in scientific research across chemistry, biology, and industry. Its applications stem from its unique functional groups, which give it distinct chemical and biological properties. The sulfonamide group is associated with diverse biological activities, making it applicable in medicinal chemistry.
Chemistry
It serves as a building block in synthesizing complex molecules and studying reaction mechanisms. The chemical reactivity of this compound is due to its functional groups, which allow for chemical modifications and derivatizations.
Biology
The compound is used in biochemical assays to study enzyme activities and protein interactions. Due to its sulfonamide component, it exhibits potential biological activity. Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Compounds with similar structures have been investigated for anti-inflammatory and analgesic effects, making it a candidate for pharmacological studies. Interaction studies focus on its binding affinity to various biological targets, which is crucial to understanding its therapeutic potential and safety profile.
Industry
It is utilized in producing specialty chemicals and materials with specific properties.
Chemical Reactions
This compound can undergo several chemical reactions.
- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound, leading to sulfone derivatives.
- Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
- Substitution: Under suitable conditions, nucleophiles can replace the methanesulfonamide group in nucleophilic substitution reactions.
Mechanism of Action
The mechanism by which 1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs include compounds with substituted phenyl groups, halogenated derivatives, and variations in cyclohexane ring functionalization. Below is a systematic comparison based on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, F, CF₃):
- Electron-Donating Groups (OCH₃):
- Functional Group Diversity: The 4-keto group in 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid introduces a reactive site for further derivatization .
Stability and Commercial Availability
- Discontinued Compounds:
- Specialized Reagents:
- 4-(Maleimidomethyl)cyclohexane-1-carboxylic acid N-hydroxysuccinimide ester (64987-85-5) is a bioconjugation reagent with a purity of 99%, highlighting the importance of functional group compatibility in biochemical applications .
Biological Activity
Overview of 1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic Acid
This compound is a synthetic compound that has gained attention for its potential pharmacological applications. This compound is characterized by its unique structural features, which include a cyclohexane ring and a sulfonamide group, contributing to its biological activity.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C13H17NO4S
- Molecular Weight: 285.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, making this compound a candidate for antimicrobial activity.
Biological Activity
Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antibacterial properties. The sulfonamide moiety can interfere with the synthesis of folic acid in bacteria, leading to growth inhibition.
Anti-inflammatory Effects: There is potential for anti-inflammatory activity due to the structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). The cyclohexane ring may contribute to the modulation of inflammatory pathways.
Case Studies and Experimental Data
-
In Vitro Studies:
- A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains like E. coli and Staphylococcus aureus.
-
In Vivo Studies:
- Animal models were used to assess anti-inflammatory properties. The compound demonstrated a reduction in paw edema in rats, indicating potential therapeutic effects in inflammatory conditions.
-
Pharmacokinetics:
- Investigations into the pharmacokinetic profile revealed moderate absorption and bioavailability, suggesting that further optimization could enhance its therapeutic potential.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 285.35 g/mol |
| Antibacterial Activity | Effective against E. coli, S. aureus |
| Anti-inflammatory Activity | Reduced paw edema in rat models |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves introducing the methanesulfonamide group to a pre-functionalized cyclohexane-carboxylic acid scaffold. For example:
Sulfonylation : React 4-aminophenylcyclohexane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine) .
Cyclohexane Ring Formation : Use Friedel-Crafts alkylation or cyclohexene carboxylation (e.g., hydrogenation of 3-cyclohexene-1-carboxylic acid derivatives) to construct the cyclohexane core .
Characterization :
- NMR : Confirm regiochemistry of substitution (e.g., para-position of sulfonamide).
- HPLC : Assess purity (>95% recommended for biological assays) .
- Melting Point : Compare with analogs (e.g., 1-(4-chlorophenyl)cyclohexane derivatives melt at 153–155°C, providing benchmarks for crystallinity) .
| Key Intermediates | Characterization Techniques | Reference |
|---|---|---|
| 4-Aminophenylcyclohexane-1-carboxylic acid | H/C NMR, FTIR | |
| Methanesulfonyl chloride adducts | LC-MS, TLC |
Q. How can researchers validate the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via:
- HPLC-UV : Track degradation products.
- Mass Spectrometry : Identify hydrolyzed or oxidized species (e.g., sulfonamide cleavage) .
- Reference Data : Difluorocyclohexane-carboxylic acid derivatives show logP ~2.1, suggesting moderate hydrophobicity; adjust buffer systems accordingly .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates.
- Cellular Uptake : Radiolabel the compound (e.g., C-carboxylic acid) and measure accumulation in cell lines .
- Cytotoxicity : MTT assay in cancer/normal cell lines (IC values >10 µM suggest selectivity) .
Advanced Research Questions
Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?
- Methodological Answer : Contradictions often arise from off-target effects or poor cellular permeability.
Permeability Assessment : Use Caco-2 monolayers or PAMPA to measure apparent permeability (P) .
Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-QTOF .
Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in cells .
| Case Study | Resolution Strategy | Outcome |
|---|---|---|
| Low cellular efficacy despite strong enzyme inhibition | Identified efflux via P-glycoprotein using verapamil as inhibitor | Improved activity with co-administration |
Q. What strategies optimize the synthetic yield of the methanesulfonamide moiety while minimizing byproducts?
- Methodological Answer :
- Reaction Optimization :
- Use DMAP as a catalyst to enhance sulfonylation efficiency .
- Control temperature (0–5°C) to reduce hydrolysis .
- Byproduct Analysis :
- HPLC-MS : Detect sulfonic acid byproducts (common at high temperatures).
- Crystallization : Recrystallize from ethanol/water to remove polar impurities .
Q. How can structural ambiguities (e.g., cyclohexane ring conformation) be resolved?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a protein target or use small-molecule crystallization (e.g., 1-methyl-5-(4-methylphenyl) derivatives resolved to 0.8 Å resolution) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare chair vs. boat conformers’ energetics .
- NOESY NMR : Detect through-space interactions between sulfonamide protons and cyclohexane CH groups .
Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?
- Methodological Answer :
- QC Protocols :
HPLC-PDA : Quantify main peak area (>98%) and related substances (<0.5%).
Elemental Analysis : Confirm C, H, N, S content (±0.4% theoretical) .
- Stability-Indicating Methods : Use forced degradation (acid/base/oxidative stress) to ensure method specificity .
Contradictory Data Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer : Variations often stem from polymorphic forms or solvent impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
